molecular formula C8H9NO4 B1582284 1,3-Dimethoxy-2-nitrobenzene CAS No. 6665-97-0

1,3-Dimethoxy-2-nitrobenzene

Cat. No.: B1582284
CAS No.: 6665-97-0
M. Wt: 183.16 g/mol
InChI Key: MVBXGGHFJZBKFJ-UHFFFAOYSA-N
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Description

1,3-Dimethoxy-2-nitrobenzene is an organic compound with the molecular formula C8H9NO4. It is a derivative of benzene, where two methoxy groups and one nitro group are substituted at the 1, 3, and 2 positions, respectively. This compound is known for its applications in various fields, including organic synthesis and material science.

Mechanism of Action

Target of Action

It is known that nitrobenzene derivatives generally interact with various enzymes and proteins within the cell .

Mode of Action

The mode of action of 1,3-Dimethoxy-2-nitrobenzene involves electrophilic aromatic substitution In this process, the electrons in the pi bond attack the electrophile, forming an arenium ionIn the next step, a base attacks the hydrogen, causing the electrons in the C-H bond to form a C-C double bond, and aromaticity is reformed .

Biochemical Pathways

It is known that nitrobenzene derivatives can affect various metabolic pathways in bacteria, including those involving novel oxygenases for oxidative denitration and subsequent ring-fission .

Pharmacokinetics

The compound’s molecular weight of 18316 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Result of Action

The formation of an arenium ion and the subsequent reformation of aromaticity during the electrophilic aromatic substitution process suggest that the compound may cause significant changes in the structure and function of target molecules .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a dry, cool, and well-ventilated place, and the container should be kept tightly closed . This suggests that exposure to moisture, heat, or oxygen could potentially affect the compound’s stability and efficacy.

Preparation Methods

1,3-Dimethoxy-2-nitrobenzene can be synthesized through several methods. One common synthetic route involves the nitration of 1,3-dimethoxybenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the formation of the nitro group at the desired position .

Industrial production methods often involve similar nitration processes but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1,3-Dimethoxy-2-nitrobenzene undergoes various chemical reactions, including:

Common reagents used in these reactions include iron powder, hydrochloric acid, palladium on carbon, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,3-Dimethoxy-2-nitrobenzene has several applications in scientific research:

Comparison with Similar Compounds

1,3-Dimethoxy-2-nitrobenzene can be compared with other similar compounds, such as:

Each of these compounds has unique properties and applications, highlighting the versatility and specificity of this compound in various fields.

Properties

IUPAC Name

1,3-dimethoxy-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4/c1-12-6-4-3-5-7(13-2)8(6)9(10)11/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVBXGGHFJZBKFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60315026
Record name 1,3-Dimethoxy-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60315026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6665-97-0
Record name 1,3-Dimethoxy-2-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6665-97-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dimethoxy-2-nitrobenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006665970
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Record name 6665-97-0
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=291284
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-Dimethoxy-2-nitrobenzene
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URL https://comptox.epa.gov/dashboard/DTXSID60315026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the yield of synthesizing 1,3-Dimethoxy-2-nitrobenzene from 2-nitrobenzene-1,3-diol using the method described in the paper?

A1: The research paper states that this compound can be obtained with a yield of 75.6% by reacting 2-nitrobenzene-1,3-diol with dimethyl sulfate at 80°C for 4 hours, with a molar ratio of 2.2:1.0 (dimethyl sulfate to 2-nitrobenzene-1,3-diol) [].

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